molecular formula C19H19N5O2 B2677591 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide CAS No. 2034465-78-4

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Cat. No.: B2677591
CAS No.: 2034465-78-4
M. Wt: 349.394
InChI Key: RGEICXWRVWCOFJ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound that features a unique combination of pyrazole, pyrazine, and chroman structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Attachment of the Pyrazine Ring: The pyrazole derivative is then reacted with a pyrazine compound under conditions that promote the formation of a pyrazinylmethyl intermediate.

    Coupling with Chroman-2-carboxylic Acid: The intermediate is coupled with chroman-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and mechanism of action in treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares the pyrazole and pyrazine moieties but differs in the overall structure and functional groups.

    N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride: Contains the pyrazole ring but has a different core structure.

Uniqueness

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is unique due to its combination of pyrazole, pyrazine, and chroman structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEICXWRVWCOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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